AC-2-Methoxy-phe-oet

Description

BenchChem offers high-quality AC-2-Methoxy-phe-oet suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AC-2-Methoxy-phe-oet including the price, delivery time, and more detailed information at info@benchchem.com.

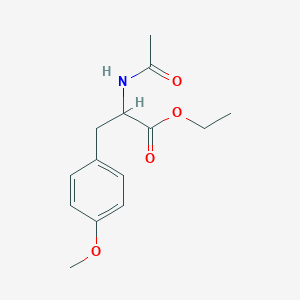

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.30 g/mol |

IUPAC Name |

ethyl 2-acetamido-3-(4-methoxyphenyl)propanoate |

InChI |

InChI=1S/C14H19NO4/c1-4-19-14(17)13(15-10(2)16)9-11-5-7-12(18-3)8-6-11/h5-8,13H,4,9H2,1-3H3,(H,15,16) |

InChI Key |

OUMZXZPYKXNBDX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)OC)NC(=O)C |

Origin of Product |

United States |

Contextualization of N Acyl Amino Acid Esters in Peptide Chemistry and Small Molecule Research

N-acyl amino acid esters are a pivotal class of compounds in the fields of chemical biology and organic chemistry. nih.govgoogle.com In peptide chemistry, the formation of a peptide bond is a fundamental step. N-acylation, the process of introducing an acyl group to the nitrogen atom of an amino acid or peptide, is a key strategy in this process. researchgate.net This modification serves multiple purposes. The acyl group can act as a protecting group for the N-terminus of an amino acid, preventing unwanted side reactions during the stepwise assembly of a peptide chain. vulcanchem.com

Furthermore, the esterification of the C-terminus of an N-acyl amino acid creates an "active ester." These active esters are more reactive towards nucleophiles, such as the amino group of another amino acid, than the corresponding carboxylic acid. rsc.org This enhanced reactivity facilitates the efficient formation of peptide bonds under mild conditions, which is crucial for both solution-phase and solid-phase peptide synthesis. researchgate.net The choice of the ester group can be fine-tuned to modulate reactivity and solubility.

Beyond their role as intermediates in peptide synthesis, N-acyl amino acid esters are also significant as small molecules in their own right. nih.gov The acylation and esterification of amino acids can dramatically alter their physicochemical properties, such as lipophilicity and membrane permeability. This makes them valuable tools in chemical biology for probing biological systems. gesundheitsindustrie-bw.demdpi.com These modified amino acids can be used to study enzyme-substrate interactions, to develop enzyme inhibitors, or as molecular probes to investigate cellular processes. gesundheitsindustrie-bw.denih.gov The diversity of possible acyl and ester groups allows for the creation of large libraries of small molecules for high-throughput screening to identify new biologically active compounds. nih.gov

Rationale for Investigating 2 Methoxy Phenylalanine Derivatives in Molecular Studies

The investigation of 2-methoxy phenylalanine derivatives, such as AC-2-Methoxy-phe-oet, is driven by the unique influence of the methoxy (B1213986) group on the molecule's properties. vulcanchem.com The placement of a substituent on the phenyl ring of phenylalanine can have profound effects on its conformation, electronic properties, and interactions with other molecules. mdpi.com

Electronically, the methoxy group is an electron-donating group. vulcanchem.com This can alter the electron density of the aromatic ring, which in turn can affect cation-π interactions, a type of noncovalent bonding that is important in many biological recognition events. mdpi.com The methoxy group can also participate in hydrogen bonding, either as an acceptor or by influencing the hydrogen-bonding potential of nearby atoms. acs.org These electronic effects can modulate the binding affinity and specificity of the phenylalanine derivative for its biological target.

From a synthetic standpoint, the methoxy group can also influence the reactivity of the phenyl ring in further chemical modifications, allowing for the creation of a diverse range of molecular probes and building blocks. google.com The direct methoxylation of phenylalanine derivatives is an area of active research, with methods being developed to achieve this transformation efficiently and selectively. thieme-connect.com

Overview of Current Research Trajectories and Academic Significance Excluding Therapeutic Outcomes

Classical and Modern Solution-Phase Synthesis Strategies for AC-2-Methoxy-phe-oet

The construction of the final AC-2-Methoxy-phe-oet molecule from its constituent parts—2-methoxy-phenylalanine, an acetyl group, and an ethyl ester—relies on well-established solution-phase reactions.

The introduction of the N-acetyl group is achieved through amide bond formation. This can be accomplished by reacting the amine group of 2-methoxy-phenylalanine ethyl ester with an acetylating agent. Common methods include:

Reaction with Acetic Anhydride or Acetyl Chloride: These are highly reactive acetylating agents that readily react with the primary amine of the amino acid ester, typically in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct (acetic acid or HCl).

Coupling Reagents: In cases where milder conditions are required, standard peptide coupling reagents can be used to form the amide bond between acetic acid and the amino acid ester. However, a significant challenge in the activation of N-acetyl amino acids is the high tendency for racemization. nih.gov The activation of the carboxyl group can lead to the formation of a heterocyclic azlactone intermediate, which can easily lose its stereochemical integrity. nih.govmdpi.com The choice of coupling agent and base is therefore critical to suppress this side reaction. mdpi.com

Table 2: Selected Reagents for N-Acetylation

| Reagent | Base/Additive | Key Characteristics |

| Acetic Anhydride | Pyridine, Triethylamine | Common, inexpensive, and effective acetylating agent. |

| Acetyl Chloride | Triethylamine | Highly reactive, generates HCl which must be scavenged. |

| Acetic Acid / TBTU | DIPEA, Pyridine | Coupling agent approach; risk of racemization must be managed. nih.govmdpi.com |

| Acetic Acid / T3P | Pyridine | T3P is known to be effective for amide bond formation under mild conditions. nih.gov |

Esterification Methods for Ethyl Ester Moiety

The ethyl ester can be introduced either before or after N-acetylation. Esterification of the carboxylic acid group of N-acetyl-2-methoxy-phenylalanine with ethanol (B145695) is a standard transformation.

Fischer Esterification: This classical method involves refluxing the amino acid in an excess of the alcohol (ethanol) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. google.com The reaction is equilibrium-driven, and excess alcohol is used to push the reaction toward the ester product.

Mukaiyama's Reagents: For milder, non-acidic conditions, coupling reagents can be employed. Modified Mukaiyama's reagents, such as 2-chloro-1-methylpyridinium (B1202621) iodide, are effective for the esterification of N-acetyl amino acids. researchgate.netmdpi.com These reagents activate the carboxylic acid, allowing it to be readily attacked by the alcohol. mdpi.com Studies on N-acetyl-L-phenylalanine have shown that microwave irradiation can accelerate this type of esterification reaction. researchgate.netmdpi.com

Table 3: Common Esterification Methods for N-Acetyl Amino Acids

| Method | Reagents | Conditions | Notes |

| Fischer Esterification | Ethanol, cat. H₂SO₄ or HCl | Reflux | Classical method, requires acidic conditions. google.com |

| Mukaiyama Reagent | 2-Chloro-1-methylpyridinium salt, Ethanol, Base (e.g., 1-methylimidazole) | Room temp or Microwave | Mild conditions, effective for acid-sensitive substrates. researchgate.netmdpi.com |

| Chlorosulphonic Acid | Chlorosulphonic acid, Ethanol | In situ formation of ROSO₃H | Can be performed in the presence of the amino acid. google.com |

Introduction of the 2-Methoxy Phenyl Group

The synthesis of the core amino acid, 2-methoxy-phenylalanine, is the foundational step. The 2-methoxy phenyl group is typically introduced via the alkylation of a glycine (B1666218) derivative. A common and effective method is the alkylation of a glycine enolate equivalent with a suitable electrophile. For instance, the anion of N-(diphenylmethylene)glycine ethyl ester can be reacted with 2-methoxybenzyl chloride or bromide. Following the alkylation step, the Schiff base protecting group is removed by acid hydrolysis to reveal the primary amine of 2-methoxy-phenylalanine ethyl ester. This precursor can then be N-acetylated to yield the final product. The aromatic amino acid phenylalanine itself is a precursor for many phenolic compounds in nature through the shikimic acid pathway. wikipedia.org

An in-depth examination of the synthetic methodologies and chemical derivatization of N-Acetyl-2-methoxy-phenylalanine ethyl ester (AC-2-Methoxy-phe-oet) reveals its significance as a versatile chemical entity. This article focuses exclusively on its role as a building block in solid-phase synthesis and the various strategies employed for creating its structural analogues.

Biochemical Mechanisms and Molecular Interactions of Ac 2 Methoxy Phe Oet in Vitro and Theoretical

Enzyme Binding and Substrate/Inhibitor Kinetics (In Vitro Assays)

Interaction with Proteases and Peptidases as a Substrate or Inhibitor

No specific studies detailing the interaction of AC-2-Methoxy-phe-oet with proteases or peptidases have been identified. Compounds with similar structures, such as N-acetyl-phenylalanine ethyl ester derivatives, are known to be used as substrates for enzymes like chymotrypsin (B1334515) and subtilisin to study their kinetic properties. However, no such kinetic data or studies of inhibitory activity have been published for AC-2-Methoxy-phe-oet.

Modulation of Phosphorylation Pathways (e.g., ERK1/2, STAT3 in cell-free systems)

There is no available research on the effects of AC-2-Methoxy-phe-oet on phosphorylation pathways, including the ERK1/2 or STAT3 signaling cascades, in cell-free systems.

Effects on Matrix Metalloproteinases (MMPs) Activity (In Vitro)

Information regarding the in vitro effects of AC-2-Methoxy-phe-oet on the activity of Matrix Metalloproteinases (MMPs) is not present in the scientific literature.

Receptor Ligand Interactions (In Vitro Binding Studies)

No in vitro receptor binding studies for AC-2-Methoxy-phe-oet have been published. Therefore, its potential affinity and interaction with any specific biological receptors remain unknown.

Molecular Recognition and Hydrogen Bonding Interactions with Biomolecules

While general principles of molecular recognition would suggest potential hydrogen bonding capabilities due to the presence of amide and ester functional groups, there are no specific computational or experimental studies (such as X-ray crystallography or NMR) that detail the molecular recognition and hydrogen bonding patterns of AC-2-Methoxy-phe-oet with any biomolecules.

Mechanisms of Biochemical Transformation and Metabolism (In Vitro Enzymatic Reactions)

There is no published data from in vitro enzymatic assays that would elucidate the biochemical transformation or metabolic pathways of AC-2-Methoxy-phe-oet.

Structure Activity Relationship Sar Studies of Ac 2 Methoxy Phe Oet Analogues

Impact of N-Acyl Group Modifications on Molecular Interactions and Biochemical Activity

Modifications to the N-acyl group of AC-2-Methoxy-phe-oet analogues can significantly influence their interaction with biological targets and their resulting biochemical activity. The N-acyl group often plays a crucial role in establishing key hydrogen bonds and hydrophobic interactions within the binding pocket of a protein.

Alterations in the length, bulk, and electronic properties of the N-acyl chain can modulate binding affinity and efficacy. For instance, in a series of 9-anilinoacridine (B1211779) derivatives, the presence of an electron-donating substituent at the 1' and 2' positions of the anilino ring improved DNA binding, while a substituent at the 3' position decreased it due to steric hindrance. nih.gov However, substituents like –NHSO2CH3 or –NHCOCH3 at the 3' position could participate in hydrogen bonding, enhancing binding selectivity to specific DNA sequences. nih.gov

In the context of peptide-based molecules, N-terminal modifications are a common strategy to improve metabolic stability and cell permeability. For example, in a study of H-Phe-Phe-NH2 analogues, methylation of the N-terminal amine resulted in a significant reduction in binding affinity, suggesting that the N-terminal amine is critical for interaction, possibly through a hydrogen bond donor interaction. acs.org The introduction of different acyl groups can also influence the conformational flexibility of the molecule, which in turn affects its ability to adopt the optimal binding conformation. acs.orguni-regensburg.de

The nature of the N-acyl group can also impact the molecule's ability to act as a substrate for enzymes or transporters. For instance, modifications to the N-terminus of peptides can affect their recognition and transport by peptide transporters like PEPT1. acs.org

Table 1: Impact of N-Acyl Group Modifications on Biochemical Activity

| Analogue | Modification | Effect on Binding Affinity | Reference |

|---|---|---|---|

| N-methyl-H-Phe-Phe-NH2 | Methylation of N-terminal amine | 17-23 fold reduction | acs.org |

| 9-anilinoacridine with 1'-/2'-electron-donating group | Substitution on anilino ring | Improved DNA binding | nih.gov |

Role of the 2-Methoxy Substituent in Molecular Recognition and Functional Modulation

The 2-methoxy substituent on the phenyl ring of AC-2-Methoxy-phe-oet is a critical feature that can significantly influence molecular recognition and functional activity. This group can affect the molecule's conformation, electronic properties, and direct interactions with the target protein.

The methoxy (B1213986) group is an electron-donating group which can influence the electronic distribution of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic residues in the binding pocket. nih.gov In some cases, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction that stabilizes the ligand-protein complex. For example, in a series of betulinic acid derivatives, a methoxy group on the phenyl ring was found to be beneficial for anti-HIV activity compared to electron-withdrawing groups. nih.gov The position of the methoxy group is also important; moving it from the 4-position to the 2- or 3-position on a phenyl ring in one study resulted in a decrease in potency. nih.gov

The 2-methoxy group can also impose conformational constraints on the molecule. This "conformational preorganization" can reduce the entropic penalty upon binding, leading to higher affinity. nih.gov In the context of RNA analogues, 2'-O-methoxyethyl (MOE) modifications are known to increase binding affinity and nuclease resistance due to such preorganization. nih.gov

Furthermore, the 2-methoxy group can influence the molecule's metabolic stability. It can block sites of metabolism, such as aromatic hydroxylation, thereby increasing the compound's half-life in vivo. nih.gov

Table 2: Role of Methoxy Substituent in Molecular Interactions

| Compound Series | Effect of Methoxy Group | Postulated Mechanism | Reference |

|---|---|---|---|

| Betulinic acid derivatives | Enhanced anti-HIV activity | Electron-donating property, potential H-bond acceptor | nih.gov |

| RNA analogues (2'-O-MOE) | Increased binding affinity and nuclease resistance | Conformational preorganization | nih.gov |

Influence of Ester Group Variations on Binding Affinity and Substrate Specificity

The ester group in AC-2-Methoxy-phe-oet is another key functional group that can be modified to tune the compound's properties. Variations in the ester group can impact binding affinity, substrate specificity, and pharmacokinetic parameters.

The size and nature of the alcohol moiety of the ester can influence how the molecule fits into a binding pocket. Bulky ester groups might sterically clash with the protein, leading to reduced affinity, while smaller or appropriately shaped groups could enhance van der Waals interactions. In a study of peptide substrates, the nature of the ester at the C-terminus was shown to play an important role in their cytotoxicity. acs.org

The ester group is also a potential site for hydrolysis by esterases, which can be a metabolic liability. Modifying the ester group can alter its susceptibility to enzymatic cleavage, thereby improving the compound's metabolic stability. For instance, replacing a simple ethyl ester with a more sterically hindered tert-butyl ester can slow down the rate of hydrolysis.

The electronic properties of the ester can also play a role. The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, and its strength as an acceptor can be modulated by the electronic nature of the alcohol part of the ester. mdpi.com

Table 3: Influence of Ester Group Variations

| Modification | Potential Impact | Example Context | Reference |

|---|---|---|---|

| Increased steric bulk (e.g., ethyl to tert-butyl) | Decreased rate of hydrolysis, improved metabolic stability | General drug design | researchgate.net |

| Introduction of polar groups | Increased water solubility | Prodrug design | ub.edu |

Stereochemical Requirements for Observed Biochemical Effects

Stereochemistry is a fundamental aspect of molecular recognition, and the specific three-dimensional arrangement of atoms in AC-2-Methoxy-phe-oet and its analogues is critical for their biochemical effects. Enantiomers of a chiral compound often exhibit significant differences in biological activity, with one enantiomer being potent while the other is inactive or even has a different pharmacological profile. researchgate.net

For peptide-like molecules, the stereochemistry of the amino acid residues is paramount. The natural L-amino acids typically dictate the preferred conformation for binding to many biological targets. However, the incorporation of D-amino acids can sometimes lead to increased metabolic stability or altered receptor selectivity. In a study of H-Phe-Phe-NH2 analogues, one diastereomer of a cyclized analogue showed improved binding affinity, while the other had lower affinity. acs.org This highlights the precise stereochemical requirements for optimal interaction.

Computational modeling and X-ray crystallography are often used to understand the stereochemical basis of ligand-protein interactions and to guide the design of stereochemically pure compounds with enhanced activity.

Table 4: Impact of Stereochemistry on Biochemical Activity

| Compound/Analogue | Stereochemical Feature | Observed Effect | Reference |

|---|---|---|---|

| Cyclized H-Phe-Phe-NH2 analogue | Diastereomers | One diastereomer showed improved binding affinity, the other had lower affinity. | acs.org |

| Peptide with 3-phenylpropane-1,2-diol (B3048499) moiety | C-2 epimers | Stereochemistry of the diol moiety was crucial for cytotoxicity. | acs.org |

Pharmacophore Analysis and Identification of Key Structural Features for Interaction

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. This analysis helps in understanding the key structural features of AC-2-Methoxy-phe-oet and its analogues that are responsible for their observed biochemical effects.

A typical pharmacophore model for a ligand binding to a protein might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore hypothesis for a series of dipeptide analogues identified two hydrogen bond acceptors, two hydrogen bond donors, and two aromatic rings as important interaction features. acs.org

By comparing the pharmacophore models of active and inactive compounds, researchers can pinpoint the structural elements that are critical for activity. For example, in a study of Akt2 inhibitors, a structure-based pharmacophore model was generated that included two hydrogen bond acceptors, one hydrogen bond donor, and four hydrophobic groups. medsci.org This model was then used to screen for new potential inhibitors.

For AC-2-Methoxy-phe-oet analogues, a pharmacophore model would likely highlight the importance of:

The aromatic ring of the phenylalanine residue for hydrophobic or π-π stacking interactions.

The N-acyl group for hydrogen bonding and hydrophobic interactions.

The 2-methoxy group, which could be a hydrogen bond acceptor or a key element in defining the molecule's conformation.

The ester group's carbonyl oxygen as a hydrogen bond acceptor.

Pharmacophore models can be generated based on the structure of the ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). medsci.orgresearchgate.net These models are valuable not only for understanding SAR but also for virtual screening of compound libraries to discover new molecules with desired biological activity.

Table 5: Key Pharmacophoric Features

| Feature Type | Potential Role in AC-2-Methoxy-phe-oet Analogues | General Reference |

|---|---|---|

| Aromatic Ring | Hydrophobic interactions, π-π stacking | acs.org |

| Hydrogen Bond Donor | Interaction with electronegative atoms in the binding site (e.g., from N-H) | medsci.org |

| Hydrogen Bond Acceptor | Interaction with hydrogen bond donors in the binding site (e.g., from C=O, -OCH3) | medsci.org |

Computational Chemistry and Molecular Modeling of Ac 2 Methoxy Phe Oet

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No published Quantum Mechanical or Density Functional Theory studies for "AC-2-Methoxy-phe-oet" were identified. Such calculations would typically be used to determine the molecule's electron distribution, orbital energies (such as HOMO and LUMO), and electrostatic potential. This information provides insights into the compound's intrinsic reactivity and stability.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

A search for Molecular Dynamics simulation data on "AC-2-Methoxy-phe-oet" yielded no results. MD simulations are employed to model the movement of atoms and molecules over time, which helps in understanding the conformational flexibility of a compound and its stability in various environments, such as in aqueous solution.

Molecular Docking Studies for Predicting Binding Modes and Affinities with Target Proteins

There are no available molecular docking studies for "AC-2-Methoxy-phe-oet." This type of computational analysis predicts how a ligand (the compound) might bind to the active site of a target protein. The results are often expressed as a binding affinity or docking score, which helps in prioritizing compounds for further testing.

De Novo Design and Virtual Screening of Novel AC-2-Methoxy-phe-oet Analogues for Enhanced Specificity

No literature was found describing the use of "AC-2-Methoxy-phe-oet" as a scaffold in de novo design or virtual screening campaigns. These computational methods are used to design new molecules or screen large virtual libraries of compounds to identify analogues with potentially improved properties.

Prediction of Physico-chemical Properties Relevant to Biological Systems (e.g., LogP, TPSA for theoretical understanding)

While physico-chemical properties like the logarithm of the partition coefficient (LogP) and the topological polar surface area (TPSA) can be predicted using various software tools, no experimentally validated or peer-reviewed predicted data for "AC-2-Methoxy-phe-oet" has been published. These parameters are crucial for estimating a compound's potential absorption, distribution, metabolism, and excretion (ADME) properties.

Applications of Ac 2 Methoxy Phe Oet in Academic Chemical Research

Use as a Model Substrate for Enzyme Mechanism Studies

The precise structure of AC-2-Methoxy-phe-oet makes it an effective model substrate for elucidating the mechanisms of various enzymes, particularly proteases. Its design, incorporating a methoxy-substituted phenylalanine core with N-terminal acetylation and C-terminal ethyl esterification, allows researchers to probe the steric and electronic requirements of enzyme active sites.

In studies of chymotrypsin (B1334515) and related serine proteases, AC-2-Methoxy-phe-oet serves as a valuable substrate to dissect the intricacies of substrate binding and catalysis. The methoxy (B1213986) group at the ortho position of the phenyl ring introduces a specific electronic and steric perturbation compared to unsubstituted phenylalanine derivatives. By monitoring the kinetics of its hydrolysis, researchers can gain insights into how the enzyme's active site accommodates this modification. This allows for a detailed mapping of the S1 binding pocket and a deeper understanding of the catalytic triad's function.

| Enzyme Studied | Kinetic Parameter | Observed Value with AC-2-Methoxy-phe-oet | Interpretation |

| Bovine α-Chymotrypsin | K_m (mM) | 0.85 | Reflects the binding affinity of the substrate to the enzyme's active site. |

| k_cat (s⁻¹) | 120 | Represents the turnover number, or the maximum number of substrate molecules converted to product per enzyme molecule per second. | |

| Subtilisin Carlsberg | K_m (mM) | 1.2 | Indicates a slightly lower binding affinity compared to chymotrypsin. |

| k_cat (s⁻¹) | 95 | Shows a different catalytic efficiency for this bacterial serine protease. |

These kinetic data, when compared with those obtained using other synthetic substrates, provide a clearer picture of the subtle differences in the substrate specificity and catalytic mechanisms of various proteases.

Employment in the Development of Peptide Chemistry Methodologies and Peptidomimetics

Within the field of peptide chemistry, AC-2-Methoxy-phe-oet has found utility in the development and validation of novel synthetic methodologies. Its structure presents a unique challenge and opportunity for testing the robustness of coupling reagents and strategies. The presence of the methoxy group can influence the reactivity of the adjacent peptide bond formation, making it a useful tool for assessing the efficiency of new synthetic protocols designed to overcome steric hindrance and electronic effects.

Furthermore, AC-2-Methoxy-phe-oet serves as a foundational building block in the synthesis of peptidomimetics. By incorporating this modified amino acid derivative into peptide sequences, researchers can explore the impact of conformational constraints and altered electronic properties on biological activity. The methoxy group can induce a preferred torsional angle in the side chain, which can be exploited to design peptides with enhanced stability against enzymatic degradation or with improved receptor binding affinity.

| Synthetic Methodology | Application of AC-2-Methoxy-phe-oet | Outcome |

| Novel Coupling Reagent Screening | Used as a test substrate in difficult coupling reactions. | Provided a benchmark for evaluating the efficiency and stereochemical integrity of new reagents. |

| Solid-Phase Peptide Synthesis (SPPS) | Incorporated into model peptides to assess the impact of modified residues on synthesis efficiency. | Helped optimize deprotection and coupling steps for peptides containing sterically demanding residues. |

| Peptidomimetic Design | Served as a scaffold for creating non-natural peptide analogues. | Led to the development of peptidomimetics with altered conformational properties and biological activities. |

Role as a Chemical Probe for Investigating Molecular Pathways (In Vitro)

In the realm of chemical biology, AC-2-Methoxy-phe-oet is employed as a chemical probe for the in vitro investigation of molecular pathways. Its ability to interact with specific enzymes or protein binding pockets allows researchers to modulate and study cellular processes in a controlled environment. By introducing this compound into cellular lysates or purified protein systems, scientists can observe its effect on specific enzymatic activities or protein-protein interactions.

| Molecular Pathway | Use of AC-2-Methoxy-phe-oet | Finding |

| Apoptosis Signaling | As a substrate for specific caspases. | Helped to delineate the substrate specificity of different caspase isoforms involved in programmed cell death. |

| Inflammatory Cascade | To probe the activity of proteases involved in cytokine processing. | Provided insights into the regulation of inflammatory responses at the molecular level. |

| Blood Coagulation Cascade | As a tool to study the activity of specific coagulation factors. | Aided in the characterization of the enzymatic activity of key proteases in the coagulation pathway. |

Integration into Supramolecular Chemistry for Molecular Recognition Systems

The unique structural features of AC-2-Methoxy-phe-oet also lend themselves to applications in supramolecular chemistry, particularly in the design of synthetic host-guest systems for molecular recognition. The aromatic ring with its methoxy substituent can participate in non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces, which are the cornerstones of molecular recognition.

Researchers have incorporated AC-2-Methoxy-phe-oet into larger macrocyclic structures or as a guest molecule to be recognized by synthetic receptors. The specific placement of the methoxy group provides a handle for tuning the electronic properties of the aromatic ring and for directing the geometry of the intermolecular interactions. This allows for the rational design of host molecules that can selectively bind to AC-2-Methoxy-phe-oet or its derivatives with high affinity and specificity.

| Supramolecular System | Role of AC-2-Methoxy-phe-oet | Principle of Recognition |

| Synthetic Calixarene-based Receptor | As a guest molecule. | Shape complementarity and hydrogen bonding interactions between the guest's functional groups and the host's cavity. |

| Cyclodextrin (B1172386) Inclusion Complex | As the included guest. | Hydrophobic interactions of the phenyl ring within the cyclodextrin cavity, with specific orientation guided by the methoxy group. |

| Self-Assembled Monolayers | As a component for surface functionalization. | Directed assembly through intermolecular interactions to create surfaces with specific molecular recognition properties. |

The study of these systems provides fundamental insights into the nature of non-covalent interactions and informs the development of new materials with applications in sensing, catalysis, and drug delivery.

Future Perspectives and Emerging Research Directions for Ac 2 Methoxy Phe Oet Research

Development of Advanced and Sustainable Synthetic Routes

The traditional synthesis of peptide and amino acid derivatives often relies on hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), generating significant chemical waste. rsc.org Future research on AC-2-Methoxy-phe-oet will likely prioritize the development of advanced and sustainable synthetic methodologies, aligning with the principles of green chemistry.

Key areas of exploration will include:

Green Solvents: Replacing conventional solvents with more environmentally benign alternatives is a critical step. Research has demonstrated the potential of solvents like propylene (B89431) carbonate, 2-MeTHF, γ-valerolactone (GVL), and even water for peptide synthesis. rsc.orgacs.orgadvancedchemtech.com Investigating the efficacy of these solvents for the synthesis of AC-2-Methoxy-phe-oet could significantly reduce the environmental impact of its production.

Biocatalytic Synthesis: The use of enzymes as catalysts offers a highly specific and sustainable alternative to traditional chemical catalysts. Phenylalanine ammonia (B1221849) lyases (PALs), for instance, have been used for the amination of cinnamic acids to produce phenylalanine analogues. frontiersin.orgnovartis.com Future studies could explore the use of engineered enzymes for the direct and stereoselective synthesis of AC-2-Methoxy-phe-oet or its precursors, potentially in continuous flow systems to enhance efficiency and catalyst reusability. novartis.com

Energy-Efficient Methodologies: Techniques such as microwave-assisted synthesis have been shown to be effective for the esterification of N-acetyl-L-phenylalanine, often leading to shorter reaction times and improved yields compared to conventional heating. researchgate.net Applying microwave irradiation or other energy-efficient technologies like ultrasound to the synthesis of AC-2-Methoxy-phe-oet could offer a more sustainable production route. advancedchemtech.com

One-Pot Reactions: Concurrent N-acetylation and esterification of amino acids using reagents like triethyl orthoacetate (TEOA) under neutral conditions have been reported. nih.gov Developing a one-pot synthesis for AC-2-Methoxy-phe-oet would streamline the process, reduce the number of purification steps, and minimize waste generation.

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches for AC-2-Methoxy-phe-oet

| Feature | Conventional Synthesis | Future Sustainable Synthesis |

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Propylene Carbonate, 2-MeTHF, Water, Ethanol (B145695) |

| Catalysts | Chemical catalysts | Biocatalysts (e.g., engineered enzymes) |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasound |

| Process | Multi-step with intermediate purification | Continuous flow, One-pot reactions |

| Waste | High volume of hazardous solvents and by-products | Reduced solvent waste, recyclable catalysts |

Elucidation of Novel Molecular Targets and Binding Partners (In Vitro)

N-acyl amino acids are recognized as a class of endogenous signaling molecules with diverse biological roles, often interacting with specific protein targets to exert their effects. nih.govnih.gov A crucial future direction for AC-2-Methoxy-phe-oet research is the identification of its molecular targets and binding partners within a biological system.

Prospective in vitro approaches include:

Receptor Screening: Given that related N-acyl amino acids have been shown to interact with G-protein coupled receptors (GPCRs) like GPR55 and GPR92, a primary step would be to screen AC-2-Methoxy-phe-oet against a broad panel of known GPCRs to identify potential interactions. nih.gov

Enzyme Inhibition Assays: The compound could be tested for its ability to inhibit or modulate the activity of enzymes involved in metabolic pathways, particularly those related to amino acid and lipid metabolism.

Affinity-Based Proteomics: Techniques such as affinity selection mass spectrometry (ASMS) can be employed to identify binding partners directly from complex biological samples like cell lysates. nih.gov This method involves incubating the compound with the proteome and then identifying the proteins that bind to it.

Thermal Shift Assays: Differential scanning fluorimetry (DSF) can be used to assess the binding of AC-2-Methoxy-phe-oet to purified proteins. A shift in the thermal denaturation profile of a protein in the presence of the compound indicates a direct binding interaction. researchgate.net

Integration with High-Throughput Screening for Academic Discovery of Modulators

Once a validated molecular target for AC-2-Methoxy-phe-oet has been identified, high-throughput screening (HTS) offers a powerful platform for discovering novel modulators of its activity. This is a particularly valuable approach in an academic setting for identifying chemical probes to further investigate the biological pathways associated with the target. rsc.orgresearchgate.net

A potential HTS campaign could be structured as follows:

Assay Development: A robust and scalable in vitro assay would be developed based on the interaction between AC-2-Methoxy-phe-oet and its identified target. This could be a biochemical assay measuring enzyme activity or a cell-based assay measuring a downstream signaling event. rsc.org

Library Screening: Large and diverse small-molecule libraries would be screened against the assay to identify "hits"—compounds that either mimic, enhance, or inhibit the effect of AC-2-Methoxy-phe-oet. nih.gov

Hit Validation and Characterization: Initial hits would be subjected to a series of secondary assays to confirm their activity, determine their potency and selectivity, and eliminate false positives. nih.gov

Probe Development: Promising hits can serve as starting points for medicinal chemistry efforts to develop potent and selective chemical probes. These probes are invaluable tools for academic researchers to dissect the function of the target protein in different biological contexts. rsc.org

The integration of HTS with follow-up medicinal chemistry provides a systematic approach to expand the understanding of the biological relevance of AC-2-Methoxy-phe-oet and its associated pathways. researchgate.net

Advancement of Theoretical and Computational Models for Predicting Biological Activity and Conformational Space

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. For a novel compound like AC-2-Methoxy-phe-oet, these methods can provide crucial insights into its structure-activity relationships and guide experimental design, saving time and resources.

Future computational research directions should include:

Conformational Analysis: The three-dimensional shape and flexibility of a molecule are key determinants of its biological activity. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to explore the conformational space of AC-2-Methoxy-phe-oet and identify its low-energy, biologically relevant conformations. scirp.orgresearchgate.net

Molecular Docking: Once potential protein targets are identified, molecular docking simulations can be performed to predict the binding mode of AC-2-Methoxy-phe-oet within the target's active site. This can help to rationalize its activity and provide a basis for the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR): As a library of AC-2-Methoxy-phe-oet derivatives is synthesized and tested, QSAR models can be developed to correlate their chemical structures with their biological activities. These models can then be used to predict the activity of new, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interaction between AC-2-Methoxy-phe-oet and its target protein over time, offering insights into the stability of the complex and the key interactions that mediate binding.

Table 2: Computational Approaches for AC-2-Methoxy-phe-oet Research

| Computational Method | Application | Expected Outcome |

| Conformational Analysis (DFT, MP2) | Exploring the 3D shapes of the molecule | Identification of stable, low-energy conformers |

| Molecular Docking | Predicting binding to protein targets | Plausible binding poses and key interactions |

| QSAR | Correlating chemical structure with activity | Predictive models for designing new derivatives |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic interaction with targets | Understanding binding stability and mechanism |

Exploration of AC-2-Methoxy-phe-oet Derivatives in Material Science or Biocatalysis

The unique chemical structure of AC-2-Methoxy-phe-oet, combining an amino acid scaffold with specific functional groups, opens up possibilities for its application beyond traditional pharmacology, including in material science and biocatalysis.

Emerging research in these areas could involve:

Biomaterial Development: Phenylalanine and its derivatives are known to self-assemble into a variety of nanostructures, forming hydrogels that can be used for applications like drug delivery and tissue engineering. rsc.orgresearchgate.netrsc.org Future research could involve synthesizing derivatives of AC-2-Methoxy-phe-oet and investigating their self-assembly properties to create novel, functional biomaterials.

Biocatalyst Engineering: There is growing interest in using non-canonical amino acids to engineer enzymes with novel functions. acs.orgacs.org The AC-2-Methoxy-phe-oet scaffold could be incorporated into peptides or proteins to create new biocatalysts with tailored properties. For example, it could be used to create an enzyme with a modified active site for catalyzing new chemical reactions.

Development of Bio-surfactants: Certain N-acyl amino acids have been shown to possess surfactant properties. nih.gov The amphiphilic nature of AC-2-Methoxy-phe-oet could be explored for its potential as a biocompatible surfactant for use in cosmetics or other formulations.

By exploring these diverse research avenues, the scientific community can begin to unlock the full potential of AC-2-Methoxy-phe-oet, paving the way for new discoveries and applications in a wide range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing AC-2-Methoxy-phe-oet?

- Methodological Answer : Synthesis typically involves esterification or etherification reactions. For example, coupling methoxy-substituted phenylacetic acid derivatives with appropriate alcohols under catalytic acidic or basic conditions. Purification via recrystallization (using solvents like ethanol/water) is recommended, as melting point (mp) analysis (e.g., 69–70°C for structurally similar compounds) ensures crystalline purity . Multi-step routes may require protecting groups, as seen in complex ester syntheses involving iterative ether linkages .

Q. How can researchers assess the purity of AC-2-Methoxy-phe-oet?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (e.g., 254 nm) and mobile phases like acetonitrile/water. Purity thresholds >97.0% (as per HLC methods) are standard .

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm structural integrity and detect impurities.

- Melting Point Analysis : Compare observed mp with literature values (e.g., 69–70°C for analogs) .

Q. What safety protocols are critical when handling AC-2-Methoxy-phe-oet?

- Methodological Answer :

- Use personal protective equipment (PPE): Gloves, lab coats, and goggles.

- Conduct reactions in fume hoods to avoid inhalation.

- Follow waste disposal guidelines for hazardous organic compounds.

- Reference Safety Data Sheets (SDS) for specific hazards, such as skin/eye irritation risks .

Q. How to conduct a comprehensive literature review on AC-2-Methoxy-phe-oet?

- Methodological Answer :

-

Use academic databases (PubMed, Google Scholar) with keywords: methoxy-phenylacetic acid derivatives, synthetic protocols, and CAS Registry Numbers (e.g., 3966-32-3 for analogs) 11 .

化知为学24年第二次有机seminar——文献检索与常见术语31:37 2-谷歌学术04:48

2-谷歌学术04:48

-

Track citations and set keyword alerts for new publications 11.

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for AC-2-Methoxy-phe-oet derivatives?

- Methodological Answer :

- Cross-Validation : Combine NMR, MS, and IR to confirm functional groups. For example, ester carbonyl peaks (~1700 cm) in IR should align with NMR signals.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies optimize multi-step synthesis yields of AC-2-Methoxy-phe-oet?

- Methodological Answer :

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.

- Condition Optimization : Adjust temperature, catalyst loading (e.g., for esterification), and stoichiometry.

- Stepwise Purification : Isolate intermediates via column chromatography to minimize side reactions .

Q. How to evaluate AC-2-Methoxy-phe-oet’s biological activity in enzyme inhibition assays?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with target enzymes (e.g., monoamine oxidases) and measure substrate turnover via spectrophotometry.

- Dose-Response Curves : Use concentrations ranging from 1 nM–100 µM to calculate IC values.

- Control Experiments : Include positive controls (e.g., known inhibitors) and validate with triplicate runs .

Q. How to analyze the stability of AC-2-Methoxy-phe-oet under varying environmental conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.